rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis
Description
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis is a bicyclic heterocyclic compound featuring a pyrano[4,3-d]thiazole core with two methyl groups at the 4R and 6S stereochemical positions. Its molecular formula is C₈H₁₂N₂OS (calculated from analogs in ), with an average mass of ~182.23 g/mol. The cis configuration of the methyl groups and the racemic nature (rac-) of the stereocenters distinguish it from simpler pyrano-thiazole derivatives. This compound is primarily utilized as a synthetic building block in medicinal chemistry, with commercial availability noted at premium prices (e.g., €1,482/50 mg) .
Properties
CAS No. |
27461-03-6 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI Key |
UFYIWZHJBCLUKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(O1)C)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminothiazole with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrano[4,3-d][1,3]thiazole ring system. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole compounds .
Scientific Research Applications
rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride
- Structure : Lacks methyl groups at positions 4 and 4.
- Molecular Formula : C₆H₉ClN₂OS (MW: 192.66 g/mol) .
- Key Differences : The absence of methyl substituents reduces steric hindrance and lipophilicity compared to the target compound. The hydrochloride salt enhances aqueous solubility, making it more suitable for biological assays .
6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine
- Molecular Formula : C₇H₁₀N₂OS (MW: 170.23 g/mol) .
- Key Differences : The 6,6-dimethyl substitution introduces conformational rigidity but lacks the stereochemical complexity (rac-4R,6S) of the target compound. This may impact binding affinity in receptor-ligand interactions .
4H-Chromeno[4,3-d][1,3]thiazol-2-amine
Commercial and Industrial Relevance
- Availability: The target compound is marketed as a premium building block (e.g., CymitQuimica, €1,482/50 mg) , whereas simpler analogs like 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine HCl are more cost-effective.
- Applications: Used in the synthesis of kinase inhibitors (e.g., pyrano-thiazine derivatives in ) and antimicrobial agents .
Biological Activity
The compound rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis (CAS Number: 27461-03-6) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine is with a molecular weight of 184.26 g/mol. The compound features a pyrano-thiazole core structure which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.26 g/mol |
| CAS Number | 27461-03-6 |
Antimicrobial Activity
Research indicates that compounds with thiazole and pyran rings often exhibit significant antimicrobial properties. A review on derivatives of 2-amino-1,3,4-thiadiazole highlighted that many compounds in this class demonstrated higher antimicrobial activity compared to standard drugs . Specifically, derivatives with the thiazole moiety have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans and Aspergillus niger.
Antitumor Activity
The thiazole derivatives have also been investigated for their antitumor properties. A study on the cytotoxic effects of various thiazole compounds revealed that certain derivatives exhibited promising activity against cancer cell lines. For instance, compounds with structural similarities to rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine were noted for their ability to inhibit cell proliferation in vitro .
The biological mechanisms underlying the activity of thiazole derivatives often involve the inhibition of key enzymes or interference with cellular pathways. For example, some studies suggest that these compounds may inhibit DNA synthesis or disrupt metabolic pathways critical for microbial survival .
Case Studies
- Antibacterial Activity : A series of experiments conducted on similar thiazole compounds indicated a minimum inhibitory concentration (MIC) ranging from 32 μg/mL to 47 μg/mL against various pathogens. These results suggest that rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine could possess comparable or superior antibacterial properties .
- Antifungal Activity : In comparative studies against standard antifungal agents like fluconazole, certain derivatives showed significant inhibition rates (58% - 66%) against A. niger and C. albicans, indicating a potential for therapeutic applications in fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
